

# An In-depth Technical Guide to $\epsilon,\epsilon$ -Carotene-3,3'-diol (Lutein)

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## Compound of Interest

Compound Name: *Lactucaxanthin*

Cat. No.: *B1234549*

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This technical guide provides a comprehensive overview of  $\epsilon,\epsilon$ -carotene-3,3'-diol, a prominent member of the xanthophyll class of carotenoids. This document is intended for researchers, scientists, and professionals in the fields of drug development, nutraceuticals, and biochemistry who are interested in the chemical properties, analysis, and biological significance of this compound.

## Chemical Identity: IUPAC Name and Synonyms

The compound  $\epsilon,\epsilon$ -carotene-3,3'-diol is a tetraterpenoid and a derivative of  $\alpha$ -carotene. Due to the presence of multiple chiral centers, it can exist in various stereoisomeric forms. The most common and biologically important isomer is often referred to by the trivial name Lutein.

The systematic IUPAC name for the most common naturally occurring stereoisomer of  $\epsilon,\epsilon$ -carotene-3,3'-diol is (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol.[1] A more condensed, but still systematic, name is (3R,3'R,6'R)- $\beta,\epsilon$ -carotene-3,3'-diol.[2]

This compound is widely known by a variety of synonyms, reflecting its broad distribution in nature and extensive history of study. These include:

- Lutein[2][3]
- Xanthophyll[2]

- Lactucaxanthin[4][5]
- Vegetable lutein[2]
- all-trans-Lutein[2]
- Bo-Xan[2]
- (3R,3'R)-dihydroxy-alpha-carotene[2]

It is important for researchers to be aware of these different names when searching for literature and data related to this compound.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of  $\epsilon,\epsilon$ -carotene-3,3'-diol is presented in the table below. This data is crucial for its identification, purification, and quantification.

Property	Value	Reference(s)
Molecular Formula	C <sub>40</sub> H <sub>56</sub> O <sub>2</sub>	[2]
Molecular Weight	568.87 g/mol	[2]
Appearance	Red powder or solid	[6]
Melting Point	166-168 °C	[6]
UV-Vis (λ <sub>max</sub> )	In Methanol: 420, 443, 471 nm In Acetone: 420, 443, 471 nm	[6]
Infrared (IR) ν <sub>max</sub>	3426 cm <sup>-1</sup> (O-H), 2920 cm <sup>-1</sup> (C-H), 1635 cm <sup>-1</sup> (C=C)	[6]
Mass Spectrometry	EIMS (70 eV) m/z 568.4 [M] <sup>+</sup>	[6]
<sup>1</sup> H NMR (500 MHz, acetone-d <sub>6</sub> )	Key signals include those in the olefinic region (δ 6.0-7.0 ppm) and methyl singlets.	[6]
<sup>13</sup> C NMR (125 MHz, acetone-d <sub>6</sub> )	Shows characteristic peaks for the polyene chain and the cyclohexene rings.	[6]

## Experimental Protocols

The extraction and analysis of ε,ε-carotene-3,3'-diol from natural sources, such as green leafy vegetables, are critical for research and commercial applications. The following provides a detailed methodology based on established protocols.[4][5]

### Extraction of Lipophilic Compounds

- **Sample Preparation:** Fresh plant material (e.g., goat's beard foliage) is lyophilized and ground into a fine powder.
- **Extraction:** The powdered sample is extracted with a solvent mixture, typically acetone or ethanol, often with the addition of an antioxidant like BHT to prevent degradation. The

extraction is usually performed by sonication or shaking at a controlled temperature in the dark to minimize isomerization and oxidation.

- **Saponification (Optional):** To hydrolyze chlorophylls and esters, the crude extract can be saponified using methanolic potassium hydroxide. This step simplifies the subsequent chromatographic analysis.
- **Solvent Partitioning:** The saponified extract is partitioned with a non-polar solvent such as diethyl ether or hexane to separate the carotenoids from water-soluble compounds.
- **Drying and Concentration:** The organic phase containing the carotenoids is washed with water to remove residual alkali, dried over anhydrous sodium sulfate, and evaporated to dryness under a stream of nitrogen.

## Identification and Quantification by LC-PDA-MS

- **Chromatographic System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is used.
- **Column:** A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.
- **Mobile Phase:** A gradient elution is typically employed, using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.
- **Detection:**
  - **PDA Detection:** The PDA detector is set to monitor the characteristic absorption maxima of carotenoids, typically between 400 and 500 nm. Identification is based on the retention time and the UV-Vis spectrum compared to an authentic standard.
  - **MS Detection:** Mass spectrometry, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is used to confirm the molecular weight and fragmentation pattern of the compound, providing unambiguous identification.
- **Quantification:** The concentration of  $\epsilon,\epsilon$ -carotene-3,3'-diol is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from a certified

reference standard.

## Biological Roles and Significance

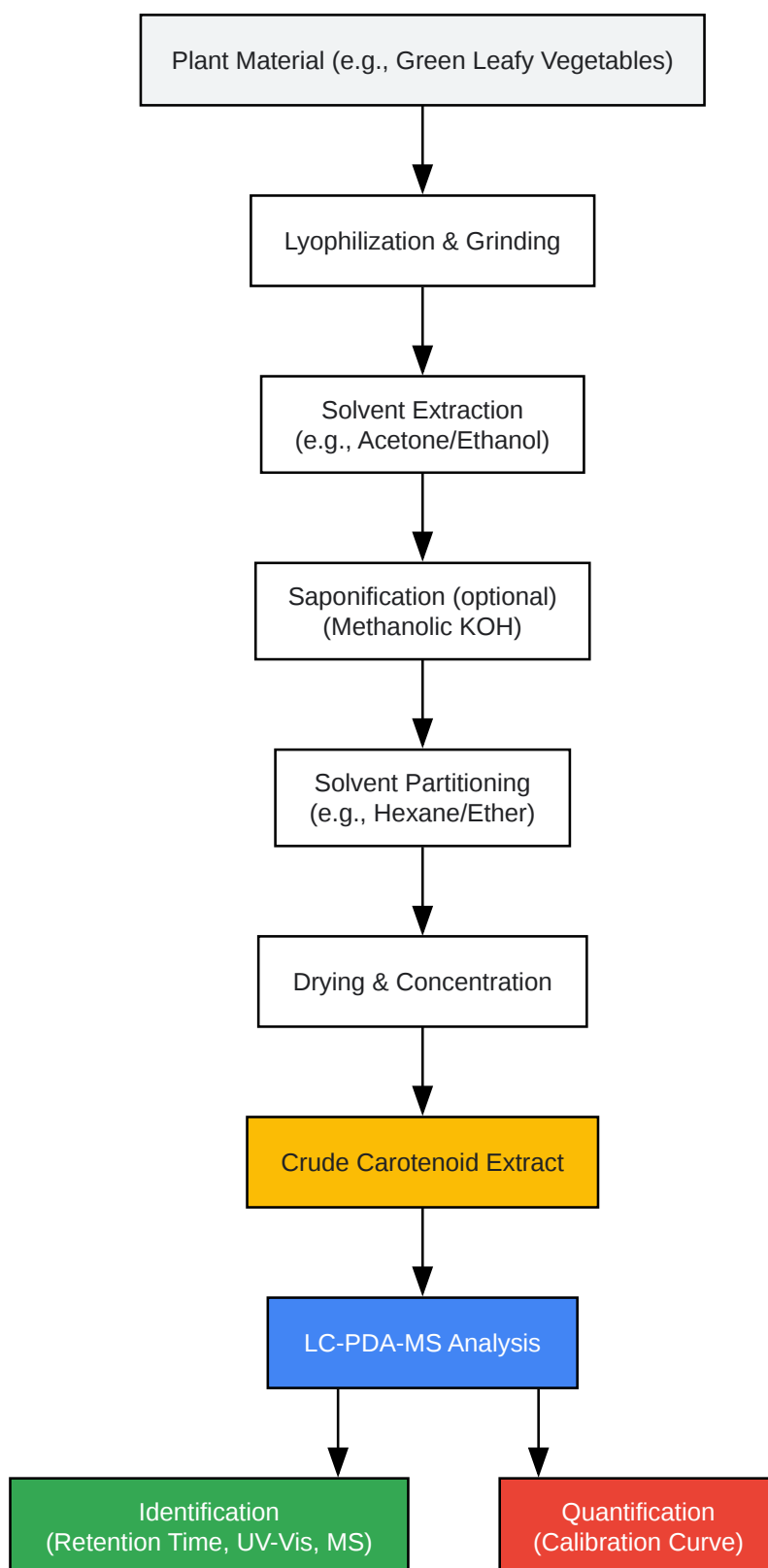
$\epsilon,\epsilon$ -Carotene-3,3'-diol and its isomers, particularly lutein, are not synthesized by animals and must be obtained from the diet.[3] They are abundant in green leafy vegetables, certain fruits, and egg yolks.[4] These compounds exhibit a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.

- **Antioxidant Activity:** The long conjugated polyene chain of  $\epsilon,\epsilon$ -carotene-3,3'-diol is an excellent scavenger of reactive oxygen species, protecting cells from oxidative damage.[4]
- **Anti-inflammatory Effects:** Studies have shown that these carotenoids can modulate inflammatory pathways in the body.[4]
- **Vision Health:** Lutein and its isomer zeaxanthin are the primary carotenoids found in the macula of the human eye, where they are believed to protect against age-related macular degeneration (AMD) by filtering blue light and quenching photo-induced reactive oxygen species.
- **Neuroprotection:** Emerging research suggests that dietary intake of these carotenoids may have neuroprotective effects.[4]
- **Provitamin A Activity:** While less efficient than  $\beta$ -carotene,  $\alpha$ -carotene derivatives like  $\epsilon,\epsilon$ -carotene-3,3'-diol can be converted to vitamin A in the body.

## Diagrams and Workflows

### Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of  $\epsilon,\epsilon$ -carotene-3,3'-diol from a plant matrix.



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Workflow for the extraction and analysis of  $\epsilon,\epsilon$ -carotene-3,3'-diol.

This comprehensive guide provides foundational knowledge for researchers working with  $\epsilon,\epsilon$ -carotene-3,3'-diol. Further investigation into its specific biological mechanisms and potential therapeutic applications is an active area of research.

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